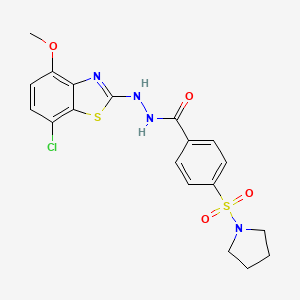

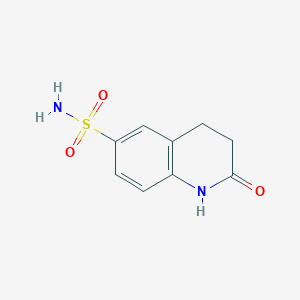

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

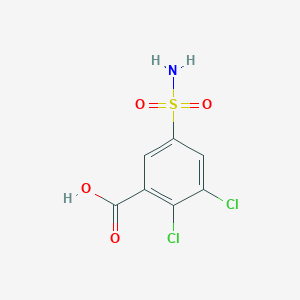

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One of the primary research applications of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives involves their potential in anticancer therapy. For instance, novel quinoline derivatives bearing sulfonamide have been synthesized and found to exhibit significant cytotoxic activity against the MCF7 human breast cancer cell line. Some of these compounds displayed comparable or even superior activity to the reference drug doxorubicin, indicating their potential as effective anticancer agents (Ahmed, Badahdah, & Qassar, 2017).

Antioxidant and Fluorescent Properties

In addition to anticancer activities, the derivatives of this compound have also been investigated for their antioxidant properties. A study described the synthesis of 1,4-benzoquinone-linked N-formyl amides/sulfonamides/carbamates using oxone, which exhibited noteworthy antioxidant activity and fluorescent properties (Ramya et al., 2017).

Oxidative Stress Induction in Cancer Cells

These compounds have also been studied for their ability to induce oxidative stress and glutathione depletion in various cancer cells, such as HT168 melanoma and K562 leukemia cells. Certain sulfonamides in this category showed significant cytotoxic effects with low EC50 values on K562 cells, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Synthesis and Structural Study

In the realm of chemistry, there is significant interest in the synthesis and structural analysis of these compounds. For example, a study focused on the synthesis and detailed analysis of molecular and crystal structures of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, revealing insights into intra- and intermolecular weak interactions (Bougheloum et al., 2013).

Tubulin Polymerization Inhibition and Anti-Cancer Activity

Further expanding their potential in cancer therapy, novel quinoline sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial process in cell division. Some derivatives exhibited strong inhibitory effects on the proliferation of specific cancer cell lines, indicating their applicability as tubulin polymerization inhibitors with anti-cancer activity (Ma & Gong, 2022).

Mechanism of Action

Target of Action

The primary target of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is expressed in tumor cells and plays a crucial role in their altered metabolic regulation to support biosynthesis .

Mode of Action

this compound acts as an activator of PKM2 . While the M1 isoform of pyruvate kinase is highly active, the M2 variant, which is alternatively spliced, is considerably less active and is expressed in tumors .

Biochemical Pathways

The activation of PKM2 by this compound affects the metabolic regulation of cancer cells . The exact biochemical pathways and their downstream effects remain unclear .

Pharmacokinetics

The compound has low nanomolar potency, good Caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties impact the bioavailability of the compound, making it effective in its action .

Result of Action

This suggests that the compound could have potential anti-cancer effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide plays a significant role in biochemical reactions, particularly in the regulation of pyruvate kinase activity . Pyruvate kinase is an enzyme that plays a crucial role in glycolysis, a metabolic pathway that provides energy to cells. The M2 isoform of pyruvate kinase (PKM2) is expressed in tumor cells and has been proposed as a diagnostic marker for a large number of cancers .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on cancer cell metabolism . Cancer cells have altered metabolic regulation to support biosynthesis, and the expression of the M2 isozyme of pyruvate kinase (PKM2) plays an important role in this anabolic metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the M2 isoform of pyruvate kinase (PKM2) . While the exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .

Temporal Effects in Laboratory Settings

It is known that this compound has good Caco-2 permeability, a low efflux ratio (0.84), and high microsomal stability (t 1/2 = 277.2 min in HLM and 117.5 min in MLM) .

Metabolic Pathways

This compound is involved in the glycolytic pathway through its activation of the M2 isoform of pyruvate kinase (PKM2) . This enzyme plays a crucial role in the final step of glycolysis, converting phosphoenolpyruvate to pyruvate.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWOKIJYLMPNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090885-01-0 |

Source

|

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2538174.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2538175.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2538176.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

![1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2538184.png)